

Application Notes: Synthesis of Methyl Melissate via Fischer Esterification

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Compound of Interest

Compound Name: Methyl melissate

Cat. No.: B164358

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Introduction

Methyl melissate, also known as methyl triacontanoate, is the methyl ester of melissic acid (triacontanoic acid), a very-long-chain saturated fatty acid (VLCFA).[1][2] It is a naturally occurring compound found in various environmental matrices, including plant cuticular waxes and soils, where it serves as a biomarker.[1] In research and development, **methyl melissate** is utilized as a standard in biochemical assays, environmental analysis, and metabolic studies.[1][3] The synthesis of this ester is typically achieved through the direct acid-catalyzed esterification of melissic acid with methanol, a classic reaction known as Fischer esterification.[1][4] This process is reversible and driven to completion by using a large excess of the alcohol (methanol).[4]

This document provides a detailed protocol for the synthesis, purification, and characterization of **methyl melissate** for use by researchers in organic chemistry and drug development.

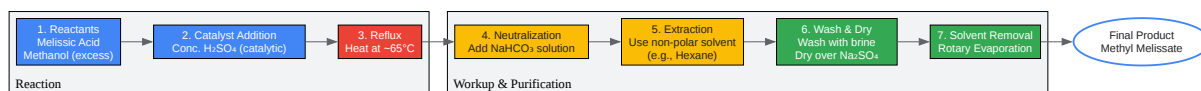
Physicochemical and Quantitative Data

The properties of the reactant and the final product are summarized below. Expected yields for Fischer esterification of long-chain fatty acids are typically high, often exceeding 90%, provided the reaction is driven to completion.

Parameter	Melissic Acid (Reactant)	Methyl Melissate (Product)	Reference
Synonyms	Triacontanoic Acid	Methyl Triacontanoate	[2][5]
CAS Number	506-50-3	629-83-4	[2][5]
Molecular Formula	C ₃₀ H ₆₀ O ₂	C ₃₁ H ₆₂ O ₂	[2][5]
Molecular Weight	452.8 g/mol	466.8 g/mol	[2][5]
Physical State	White Solid / Powder	Beige Powder / Solid	[5]
Purity (Typical)	≥98%	≥95%	[6]
Expected Yield	N/A	>90% (Theoretical)	
Solubility	Soluble in hot organic solvents	Soluble in DMF, DMSO, Ethanol	[6]

Experimental Workflow

The overall workflow for the synthesis of **methyl melissate** involves the reaction setup, acid-catalyzed esterification under reflux, product workup and isolation, and final characterization.



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Caption: Workflow for **Methyl Melissate** Synthesis.

Detailed Experimental Protocol

This protocol details the acid-catalyzed esterification of melissic acid. The reaction uses a large excess of methanol to serve as both a reactant and the solvent, with sulfuric acid as the catalyst.[7]

Materials and Reagents:

- Melissic Acid (Triacontanoic Acid)
- Anhydrous Methanol (MeOH)
- Concentrated Sulfuric Acid (H_2SO_4 , 95-98%)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Hexane (or Diethyl Ether)
- Anhydrous Sodium Sulfate (Na_2SO_4) or Magnesium Sulfate (MgSO_4)
- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirring
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup:
 - To a 250 mL round-bottom flask equipped with a magnetic stir bar, add melissic acid (e.g., 4.53 g, 10 mmol).
 - Add a large excess of anhydrous methanol (e.g., 100 mL). Melissic acid has low solubility at room temperature, so a suspension will form.
 - While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 0.5 mL) to the suspension.^[8]
- Esterification Reaction:

- Attach a reflux condenser to the flask and ensure a steady flow of cooling water.
- Heat the mixture to a gentle reflux (approximately 65°C for methanol) using a heating mantle.
- Continue heating under reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically left to proceed for 2-4 hours or until the starting material is consumed.[4]
- Workup and Isolation:
 - After the reaction is complete, allow the mixture to cool to room temperature.
 - Carefully neutralize the catalytic acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
 - Transfer the mixture to a separatory funnel.
 - Add hexane (e.g., 100 mL) and deionized water (e.g., 50 mL). Shake vigorously and allow the layers to separate.[9]
 - Collect the upper organic layer, which contains the **methyl melissate** product.
 - Wash the organic layer sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual impurities.[9]
 - Dry the collected organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.
- Purification and Product Recovery:
 - Remove the organic solvent from the filtrate using a rotary evaporator under reduced pressure to yield the crude **methyl melissate**.
 - If further purification is required, the crude product can be recrystallized from a suitable solvent (e.g., acetone or ethanol) or purified by flash column chromatography on silica gel. [10]

Characterization:

- **Identity and Purity:** The identity and purity of the final product can be confirmed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
- **Melting Point:** The melting point of the purified solid can be determined and compared to literature values.

Safety Precautions:

- Concentrated sulfuric acid is extremely corrosive and must be handled with extreme care inside a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
- Methanol and hexane are flammable and volatile. All heating should be performed using a heating mantle, and no open flames should be present.^[11]
- The reaction and workup should be performed in a well-ventilated fume hood.^[11]

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